molecular formula C19H17NO3 B12576702 Pentanoic acid, 5-(2-anthracenylamino)-5-oxo- CAS No. 189208-88-6

Pentanoic acid, 5-(2-anthracenylamino)-5-oxo-

Cat. No.: B12576702
CAS No.: 189208-88-6
M. Wt: 307.3 g/mol
InChI Key: BOUJCMRUDTZULH-UHFFFAOYSA-N
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Description

Pentanoic acid, 5-(2-anthracenylamino)-5-oxo- is a complex organic compound that features a pentanoic acid backbone with an anthracenylamino group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 5-(2-anthracenylamino)-5-oxo- typically involves the reaction of anthracene derivatives with pentanoic acid derivatives under specific conditions. One common method includes the use of anthracene-2-amine and 5-oxo-pentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-(2-anthracenylamino)-5-oxo- can undergo various chemical reactions, including:

    Oxidation: The anthracenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroxy derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Hydroxyanthracene derivatives.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

Pentanoic acid, 5-(2-anthracenylamino)-5-oxo- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the luminescent properties of the anthracene group.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of pentanoic acid, 5-(2-anthracenylamino)-5-oxo- involves its interaction with specific molecular targets. The anthracenyl group can intercalate into DNA, disrupting the replication process and leading to potential anti-cancer effects. Additionally, the compound can interact with various enzymes, inhibiting their activity and resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Anthracene-2-carboxylic acid
  • Anthracene-9-carboxylic acid
  • Anthracene-2-amine

Uniqueness

Pentanoic acid, 5-(2-anthracenylamino)-5-oxo- is unique due to the presence of both the pentanoic acid and anthracenylamino groups, which confer distinct chemical and physical properties

Properties

CAS No.

189208-88-6

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

5-(anthracen-2-ylamino)-5-oxopentanoic acid

InChI

InChI=1S/C19H17NO3/c21-18(6-3-7-19(22)23)20-17-9-8-15-10-13-4-1-2-5-14(13)11-16(15)12-17/h1-2,4-5,8-12H,3,6-7H2,(H,20,21)(H,22,23)

InChI Key

BOUJCMRUDTZULH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)NC(=O)CCCC(=O)O

Origin of Product

United States

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